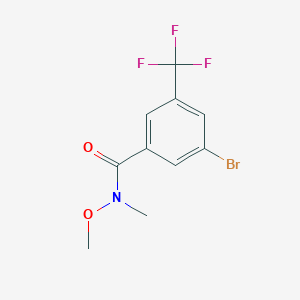

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Descripción

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (CAS: 880652-44-8) is a halogenated benzamide derivative with the molecular formula C₁₀H₉BrF₃NO₂ and a molecular weight of 312.08 g/mol . The compound features a bromine atom at the 3-position, a trifluoromethyl group at the 5-position of the benzene ring, and an N-methoxy-N-methylamide substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom offers a reactive site for cross-coupling reactions .

Propiedades

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROCIXQQXPOPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme

| Step | Reagents and Conditions | Description |

|---|---|---|

| Starting Material | 3-Bromo-5-(trifluoromethyl)benzoic acid (5.34 g, 20 mmol) | Aromatic acid substrate with bromine and trifluoromethyl groups |

| Coupling Agent | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (9.2 g, 30 mmol) | Highly efficient peptide coupling reagent |

| Amine Source | N,O-dimethylhydroxylamine hydrochloride (2.9 g, 30 mmol) | Provides the N-methoxy-N-methyl amide moiety |

| Base | Triethylamine (Et3N) (8.0 g, 80 mmol) | Neutralizes acid and activates coupling |

| Solvent | Dichloromethane (DCM) (120 mL) | Common organic solvent for coupling reactions |

| Temperature | Room temperature (approx. 20–25 °C) | Mild conditions to avoid side reactions |

| Reaction Time | Overnight (~16 hours) | Ensures complete conversion |

| Workup | Concentration and purification by column chromatography (hexane eluent) | Isolates pure product |

Outcome

- Yield: Approximately 83% isolated yield of 3-bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide as a solid

- Purity: High purity achievable via chromatographic purification

- Reference: Patent WO2012/139775 and ChemicalBook synthesis report

Detailed Reaction Mechanism Insights

- The carboxylic acid group of 3-bromo-5-(trifluoromethyl)benzoic acid is activated by HATU to form an active ester intermediate.

- N,O-dimethylhydroxylamine hydrochloride, deprotonated by triethylamine, attacks the activated ester, forming the N-methoxy-N-methyl amide bond.

- The reaction proceeds under mild conditions to maintain the integrity of the bromine and trifluoromethyl substituents, which are sensitive to harsh conditions.

- The use of HATU ensures high coupling efficiency and minimizes side reactions such as racemization or over-activation.

Alternative or Supporting Synthetic Routes

While the direct coupling method is the primary route, the synthesis of the precursor 3-bromo-5-(trifluoromethyl)benzoic acid and related intermediates is crucial. Patented methods describe:

- Preparation of 3-bromo-5-(trifluoromethyl)aniline: Starting from 4-bromo-2-trifluorotoluene, followed by nitration, acetylation, deacetylation, diazotization, and reduction steps to afford the aniline intermediate.

- Conversion of the aniline to the benzoic acid derivative through oxidation or other functional group transformations.

- These steps are relevant as they provide the necessary starting materials for the amide coupling.

Data Summary Table for Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-5-(trifluoromethyl)benzoic acid |

| Amine Source | N,O-dimethylhydroxylamine hydrochloride |

| Coupling Reagent | HATU |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | Overnight (~16 hours) |

| Yield | 83% |

| Purification | Column chromatography (hexane) |

| Key Advantages | Mild conditions, high yield, preservation of sensitive groups |

| Potential Side Reactions | Minimal due to mild conditions and reagent choice |

Research Findings and Practical Notes

- The use of HATU as a coupling agent is superior to traditional carbodiimide methods (e.g., EDC, DCC) due to higher yields and fewer side products.

- Triethylamine serves both as a base and to neutralize hydrochloride salt of the amine, facilitating smooth coupling.

- Dichloromethane is preferred for its solvent properties but requires proper handling due to volatility and toxicity.

- The reaction is scalable and reproducible, suitable for both laboratory and pilot-scale synthesis.

- Purification by column chromatography ensures removal of unreacted starting materials and side products, yielding analytically pure compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bromination: NBS in the presence of light or radical initiators.

Methoxylation: Methanol in the presence of a base.

Methylation: Methyl iodide in the presence of a base.

Trifluoromethylation: Trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is synthesized through various chemical pathways, often involving the modification of existing bromophenol derivatives. The synthesis process typically includes:

- Bromination : The introduction of bromine at the 3-position of the benzamide.

- Methoxylation : The addition of a methoxy group to enhance solubility and biological activity.

- Trifluoromethylation : The incorporation of a trifluoromethyl group, which significantly alters the compound's physicochemical properties and enhances its biological activity.

The trifluoromethyl group is known to increase lipophilicity and metabolic stability, making it a valuable modification in drug design .

Biological Activities

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Some notable findings include:

- Antitubercular Activity : Research has demonstrated that derivatives of bromophenol compounds, including those similar to this compound, show promising inhibitory effects against Mycobacterium tuberculosis. Modifications to the bromophenol structure can enhance efficacy against this pathogen .

- Acaricidal Properties : Studies indicate that compounds with similar structures possess acaricidal activities, making them potential candidates for agricultural applications. The presence of the trifluoromethyl group has been linked to increased activity against pests such as Tetranychus urticae (two-spotted spider mite) .

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its structural features allow for:

- Targeted Drug Design : The compound can be modified to create analogs with specific biological targets, particularly in cancer therapy and infectious disease treatment.

- Mechanism of Action Studies : Understanding how modifications affect biological activity can lead to insights into mechanisms of action for new drugs.

Case Study 1: Antitubercular Agents

A study synthesized several meta-amido bromophenol derivatives, including compounds similar to this compound. These compounds were evaluated for their ability to inhibit M. tuberculosis growth in vitro. Some derivatives showed comparable efficacy to established antitubercular agents, highlighting the potential of such modifications in drug development .

Case Study 2: Acaricides

Research on benzophenone derivatives revealed that adding trifluoromethyl groups significantly enhanced acaricidal activity against agricultural pests. This finding suggests that compounds like this compound could be developed into effective pest control agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antitubercular agents | Inhibitory effects against M. tuberculosis |

| Agrochemicals | Acaricides | Enhanced activity against Tetranychus urticae |

| Drug Development | Scaffold for new therapeutic agents | Potential for targeted modifications |

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Detailed Analysis of Structural and Functional Differences

Substituent Position and Electronic Effects

- Bromine Position : Moving bromine from the 3- to 2-position (e.g., 2-bromo analogs in ) alters steric hindrance and electronic density, affecting reactivity in Suzuki-Miyaura cross-couplings.

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound is more electron-withdrawing than trifluoromethoxy (OCF₃) in analogs like , impacting aromatic electrophilic substitution rates .

- Amide Substitution : N-Methoxy-N-methylamide groups (target compound) enhance solubility in polar aprotic solvents compared to N,N-dimethylamide derivatives .

Research Findings and Data

Crystallographic Studies

- Tools like SHELX enable precise determination of benzamide crystal structures, critical for understanding intermolecular interactions and polymorphism.

Market Availability

- The target compound is available from suppliers like Ambeed, Inc. and AiFChem , priced at ~$500–800 per gram, reflecting its niche research applications .

Actividad Biológica

3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (CAS Number: 880652-44-8) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₉BrF₃NO₂

- Molecular Weight : 312.08 g/mol

- Structure : The compound contains a bromine atom, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide framework.

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and binding affinity to biological targets. This modification allows the compound to interact effectively with hydrophobic regions of proteins and enzymes, potentially modulating their activities and influencing various biological pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamide have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these derivatives often range from 1.2 µM to 5.3 µM, suggesting promising therapeutic potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| N-Methoxy-N-methyl-2-(trifluoromethyl)benzamide | INS-1 β-cells | 0.16 - 20 |

| Other Benzamide Derivatives | A549 | 1.35 - 8.83 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has shown promise in inhibiting key enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions characterized by excessive inflammation.

Case Studies

- INS-1 β-cell Protection : A study evaluated the protective effects of benzamide derivatives on INS-1 β-cells under endoplasmic reticulum stress induced by tunicamycin. Compounds similar to this compound demonstrated significant protective effects, restoring cell viability in a dose-dependent manner .

- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of various benzamide derivatives against cancer cell lines, revealing that modifications to the phenyl ring significantly impacted their efficacy .

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like HATU .

Q & A

Advanced Research Question

- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., hydrolyzed amide derivatives) that may alter activity in vivo .

- Protein Binding Assays : Quantify serum albumin binding to explain reduced bioavailability .

- Dosage Adjustment : Account for metabolic clearance rates (e.g., cytochrome P450 interactions) observed in pharmacokinetic studies of structurally related agrochemicals .

What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?

Advanced Research Question

- Disorder in Trifluoromethyl Groups : Use low-temperature (100 K) data collection to minimize thermal motion artifacts. Refine anisotropic displacement parameters in SHELXL .

- Twinned Crystals : Employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

- Data Resolution : Synchrotron sources (λ = 0.7–1.0 Å) are recommended for high-resolution data (<0.8 Å) to resolve Br and F positions .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Advanced Research Question

- Substituent Variation : Synthesize analogs with substituents at the 5-CF and 3-Br positions (e.g., -Cl, -OCH) to assess antibacterial or antifungal activity .

- Enzyme Inhibition Assays : Target bacterial acetyl-CoA carboxylase (ACCase) or fungal cytochrome P450 enzymes, measuring IC values via fluorescence-based assays .

- Computational Docking : Use AutoDock Vina to predict binding affinities to microbial targets (e.g., Leucyl-tRNA synthetase) .

What analytical methods are recommended for detecting trace impurities in bulk samples?

Basic Research Question

- LC-MS/MS : Detect halogenated byproducts (e.g., debrominated derivatives) with a detection limit of 0.1% .

- Headspace GC-MS : Identify volatile impurities (e.g., residual solvents like DMF) .

- Elemental Analysis : Verify Br and F content (±0.3% tolerance) .

How can researchers address stability issues during long-term storage?

Basic Research Question

- Storage Conditions : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the amide bond .

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.